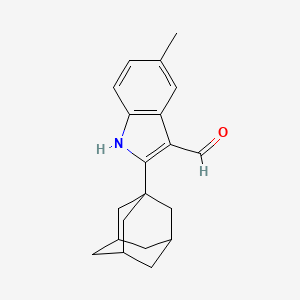

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

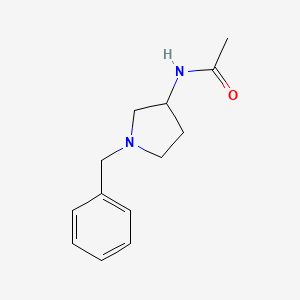

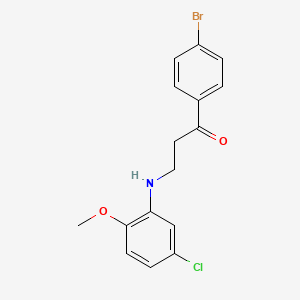

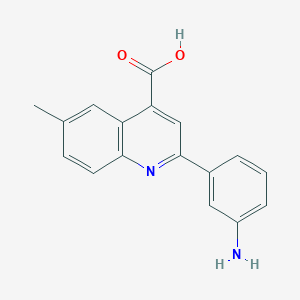

“2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It likely contains an amino group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a quinoline structure (a fused benzene and pyridine ring). The quinoline structure is substituted with a methyl group (-CH3) and a carboxylic acid group (-COOH) .

Synthesis Analysis

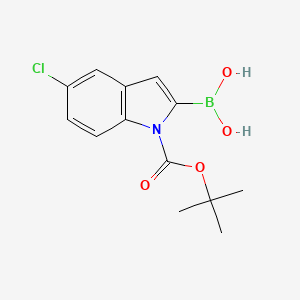

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the use of organoboron reagents .

Scientific Research Applications

Biochemical Sensing

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid: has potential applications in biochemical sensing due to its structural similarity to boronic acids, which are known for their ability to interact with diols and Lewis bases . This interaction is crucial for the development of sensors that can detect biological molecules such as glucose, which is vital for managing diabetes.

Pharmaceutical Development

In pharmaceutical research, compounds like 2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid can be used in the synthesis of various drugs. The compound’s structure suggests it could be useful in Suzuki-Miyaura coupling reactions, a method frequently used to create complex pharmaceuticals .

Analytical Chemistry

The quinoline derivative could serve as a reagent or a building block in analytical chemistry, aiding in the development of new analytical methods. Its potential for forming stable complexes with metals or other organic compounds can be leveraged in chromatography and spectrometry .

Environmental Science

In environmental science, derivatives of quinoline may be used to study the interaction of organic pollutants with soil and water systems. Understanding these interactions helps in assessing the environmental impact and developing remediation strategies .

Material Science

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid: could contribute to material science by acting as a precursor for synthesizing novel organic compounds with specific electronic or photonic properties. These materials can be used in creating advanced semiconductors or photovoltaic cells .

Agricultural Research

In the context of agricultural research, this compound might be involved in the synthesis of new agrochemicals. Its molecular framework could be modified to develop pesticides or herbicides with improved efficacy and reduced environmental impact .

Industrial Applications

Finally, in industrial applications, such a compound could be utilized in the synthesis of dyes, pigments, or other industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable asset in developing new industrial processes .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeBeta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins .

Mode of Action

Related compounds have been found to inhibit the activity of enzymes like beta-lactamase . This inhibition could potentially prevent the bacteria from breaking down antibiotics, thereby enhancing the effectiveness of the antibiotic treatment .

Biochemical Pathways

The inhibition of beta-lactamase could potentially affect the bacterial cell wall synthesis pathway, leading to the death of the bacteria .

Pharmacokinetics

Similar compounds have been found to be non-substrates for p-glycoprotein, suggesting that they may have good bioavailability .

Result of Action

The inhibition of beta-lactamase could potentially lead to the death of bacteria, thereby treating bacterial infections .

properties

IUPAC Name |

2-(3-aminophenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,18H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTHLZQDOIIQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216241 |

Source

|

| Record name | 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-6-methylquinoline-4-carboxylic acid | |

CAS RN |

590358-30-8 |

Source

|

| Record name | 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.